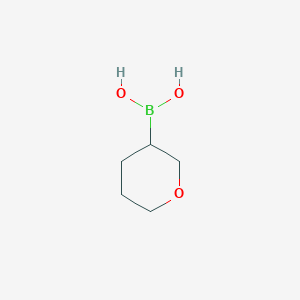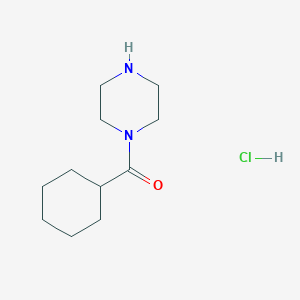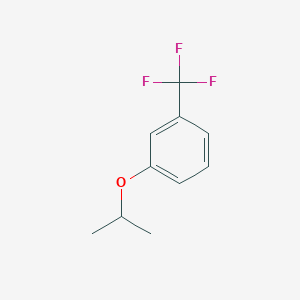![molecular formula C13H18BNO6S B1646887 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid CAS No. 914610-70-1](/img/structure/B1646887.png)
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid
Overview
Description
1,4-Dioxa-8-azaspiro[4.5]decane is a biochemical reagent used in various scientific research . It’s a clear colorless to yellowish liquid .
Synthesis Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Molecular Structure Analysis
The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . The SMILES string representation is C1CC2(CC[NH2+]CC2)OCCO1 .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108-110°C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81°C .Scientific Research Applications
Synthesis of Spirocyclotriphosphazenes
This compound has been utilized in the synthesis of spirocyclotriphosphazenes, which are a class of compounds with potential applications in materials science due to their unique structural properties .
Glucose-Sensitive Polymers
Phenylboronic acid derivatives are known to function as glucose-sensitive polymers. This particular compound could be explored for its potential in self-regulated insulin release, which is crucial for diabetes treatment .
Diagnostic Agent
Due to its boronic acid moiety, this compound may serve as a diagnostic agent. Boronic acids have the ability to bind to various biological molecules, which can be useful in diagnostic applications .
Wound Healing
Phenylboronic acid derivatives have been noted for their application in wound healing. The compound could be researched further for its efficacy in promoting tissue regeneration and healing .
Tumor Targeting
The ability of phenylboronic acids to target tumor cells makes them valuable in cancer therapy. This compound could be investigated for its potential in delivering therapeutic agents directly to cancerous tissues .
Drug Delivery Systems
Phenylboronic acids are often used in drug delivery systems due to their unique interactions with biological molecules. This compound could be part of innovative strategies for targeted drug delivery .
Safety and Hazards
properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO6S/c16-14(17)11-1-3-12(4-2-11)22(18,19)15-7-5-13(6-8-15)20-9-10-21-13/h1-4,16-17H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNPNTBNMRFMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCO3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-(6-amino-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1646818.png)



![4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine](/img/structure/B1646829.png)



